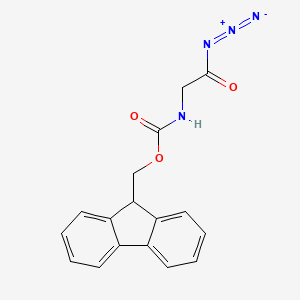
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.323. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an azido-oxoethyl moiety. It is used in various scientific research applications due to its reactivity and functional properties .
Méthodes De Préparation
The synthesis of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of N-(fluoren-9-ylmethoxycarbonyl)glycine chloride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ester group can be hydrolyzed to release the active carbamic acid, which can interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester can be compared with similar compounds such as:
N-(fluoren-9-ylmethoxycarbonyl)glycine: Lacks the azido group, making it less reactive in certain chemical reactions.
N-(2-azido-2-oxoethyl)carbamic acid methyl ester: Contains a methyl ester group instead of a fluorenylmethyl ester, affecting its reactivity and applications.
N-(2-azido-2-oxoethyl)carbamic acid ethyl ester: Similar to the methyl ester but with an ethyl group, influencing its physical and chemical properties
This compound stands out due to its unique combination of functional groups, which provide versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
329308-95-4 |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H14N4O3/c18-21-20-16(22)9-19-17(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,23) |
Clé InChI |
VFECGYPSHSBOBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
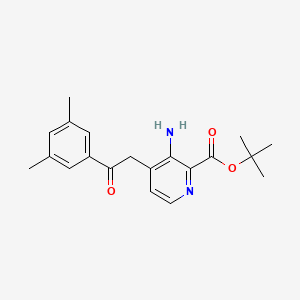
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)
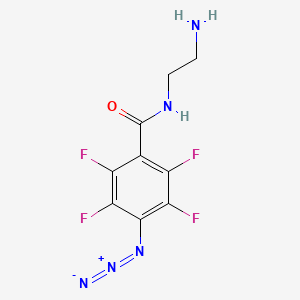
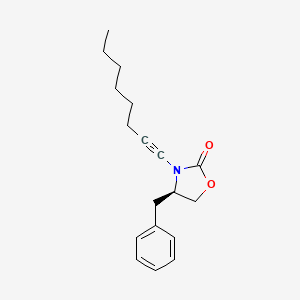
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
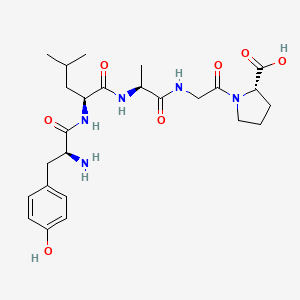
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
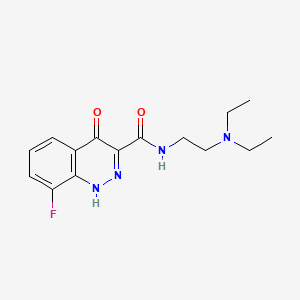
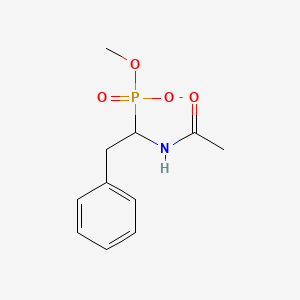
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
